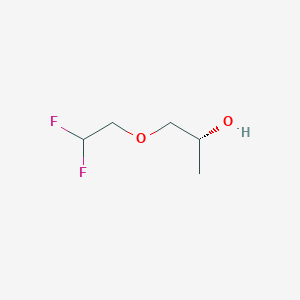
(2R)-1-(2,2-Difluoroethoxy)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-1-(2,2-Difluoroethoxy)propan-2-ol is a chiral compound with the molecular formula C5H10F2O2 It is characterized by the presence of a difluoroethoxy group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(2,2-Difluoroethoxy)propan-2-ol typically involves the reaction of ®-propylene oxide with 2,2-difluoroethanol under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic attack of the difluoroethanol on the epoxide ring, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-(2,2-Difluoroethoxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The difluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
Oxidation: Formation of difluoroacetone or difluoroacetaldehyde.
Reduction: Formation of 2,2-difluoropropane.
Substitution: Formation of various substituted propanol derivatives depending on the nucleophile used.
Scientific Research Applications
(2R)-1-(2,2-Difluoroethoxy)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with cellular membranes.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of (2R)-1-(2,2-Difluoroethoxy)propan-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The difluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The exact molecular targets and pathways involved would vary depending on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
(2S)-1-(2,2-Difluoroethoxy)propan-2-ol: The enantiomer of the compound, which may have different biological activity and properties.
2,2-Difluoroethanol: A simpler compound with similar functional groups but lacking the propanol backbone.
1-(2,2-Difluoroethoxy)ethanol: A related compound with a different carbon chain length.
Uniqueness
(2R)-1-(2,2-Difluoroethoxy)propan-2-ol is unique due to its specific stereochemistry and the presence of the difluoroethoxy group. This combination of features can impart distinct chemical and biological properties, making it valuable for specific applications where chirality and fluorination are important.
Properties
IUPAC Name |
(2R)-1-(2,2-difluoroethoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F2O2/c1-4(8)2-9-3-5(6)7/h4-5,8H,2-3H2,1H3/t4-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCGBCWSLRAKEL-SCSAIBSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COCC(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](COCC(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-5-(FURAN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE](/img/structure/B2633269.png)

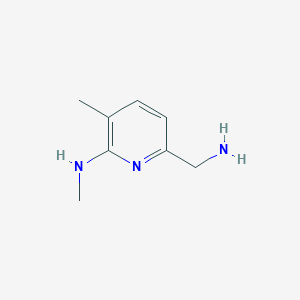
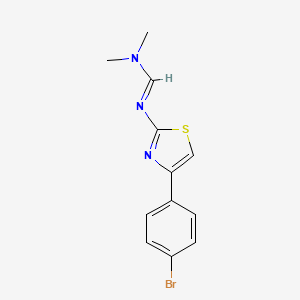
![7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-N-[(3-METHOXYPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2633274.png)
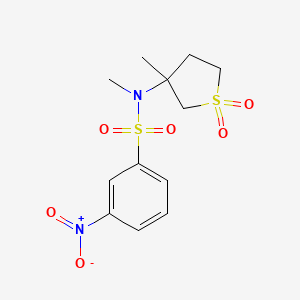
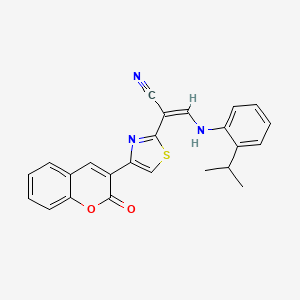
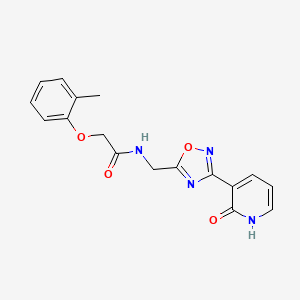
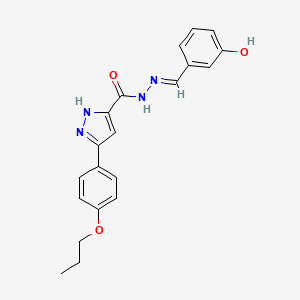
![2,4-Dimethyl-N-[(E)-3-methylsulfonylprop-2-enyl]quinoline-3-carboxamide](/img/structure/B2633285.png)
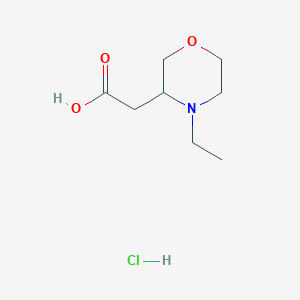

![3-[2,4-bis(difluoromethoxy)phenyl]prop-2-enoic Acid](/img/structure/B2633289.png)
